4-(Benzylamino)cyclohexan-1-ol
Overview
Description
4-(Benzylamino)cyclohexan-1-ol is a chemical compound with the CAS Number: 1019573-01-3 and a molecular weight of 205.3 . Its IUPAC name is 4-(benzylamino)cyclohexanol .
Molecular Structure Analysis
The InChI code for 4-(Benzylamino)cyclohexan-1-ol is 1S/C13H19NO/c15-13-8-6-12 (7-9-13)14-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 . This indicates the molecular structure of the compound.Scientific Research Applications
Stereoselective Synthesis
A study by Pinto et al. (2017) focused on the stereoselective epoxidation of racemic trans-2-(N-benzylamino)cyclohex-3-en-1-ol, achieving high diastereoselectivity. This process was crucial in the asymmetric syntheses of enantiopure dihydroconduramines, demonstrating the compound's role in facilitating complex organic syntheses (Pinto et al., 2017).
Catalysis and Oxidation
Hazra et al. (2014) described the synthesis and catalytic activity of a copper(II) complex involving cyclohexane-1,4-dicarboxylate for the efficient oxidation of cyclohexane, showcasing the potential of cyclohexan-1-ol derivatives in oxidation reactions and catalyst development (Hazra et al., 2014).
Metabolic Pathways
Elshahed et al. (2001) investigated the metabolism of cyclohex-1-ene carboxylate and cyclohexane carboxylate by "Syntrophus aciditrophicus," highlighting the biochemical transformations involving cyclohexan-1-ol derivatives in microbial metabolic pathways (Elshahed et al., 2001).
Polymer Synthesis
Trollsås et al. (2000) discussed the synthesis and polymerization of new cyclic esters containing protected functional groups derived from cyclohexanone, indicating the utility of cyclohexan-1-ol derivatives in the development of hydrophilic aliphatic polyesters (Trollsås et al., 2000).
Catalytic Oxidation
Maurya et al. (2007) reported on oxovanadium(IV) and copper(II) complexes of 1,2-diaminocyclohexane-based ligand encapsulated in zeolite-Y for the catalytic oxidation of styrene, cyclohexene, and cyclohexane, demonstrating the role of cyclohexan-1-ol derivatives in enhancing catalytic efficiency (Maurya et al., 2007).
Safety And Hazards
properties
IUPAC Name |
4-(benzylamino)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRIOPMWGXBPOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzylamino)cyclohexan-1-ol |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.